molecular formula C16H21BO6 B2479697 3-Acetoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester CAS No. 2377611-62-4

3-Acetoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester

Cat. No.: B2479697
CAS No.: 2377611-62-4
M. Wt: 320.15
InChI Key: FGNZEGMVHABYMA-UHFFFAOYSA-N
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Description

3-Acetoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester (CAS 2377611-62-4) is a chemical reagent with a molecular formula of C16H21BO6 and a molecular weight of 320.1 g/mol . It is offered with a purity of 95% and should be stored under refrigerated conditions . This compound is a phenylboronic acid pinacol ester derivative, a class of compounds known for their utility in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions for constructing biaryl systems. While specific studies on this exact compound are limited in the public domain, closely related phenylboronic acid pinacol esters have demonstrated significant research value. Notably, similar functional groups are being explored in the development of advanced materials and responsive drug delivery systems. For instance, research published in the Journal of Nanobiotechnology highlights the use of phenylboronic acid pinacol ester (PBAP) to functionalize hyaluronic acid for creating reactive oxygen species (ROS)-responsive nanoparticles . These smart nanocarriers can encapsulate therapeutic agents and provide controlled release at sites of inflammation, such as in experimental models of periodontitis, showcasing the potential of this chemical family in biomedical applications . This product is intended for research purposes by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

methyl 3-acetyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO6/c1-10(18)21-13-8-11(14(19)20-6)7-12(9-13)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNZEGMVHABYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester typically involves the reaction of phenylboronic acid with methyl chloroformate under appropriate conditions . The reaction is usually carried out in an inert atmosphere, using basic conditions and suitable solvents to facilitate the formation of the desired ester.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Boronic acids, including 3-acetoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester, have shown significant potential in medicinal chemistry due to their ability to interact with biological targets. These compounds can modify the selectivity and efficacy of existing drugs:

  • Anticancer Activity : Boronic acids are known for their role in the development of proteasome inhibitors, such as bortezomib, which is used in treating multiple myeloma. The introduction of boronic acid groups into drug molecules can enhance their pharmacological properties and reduce toxicity .
  • Antibacterial and Antiviral Properties : Research indicates that boronic acid derivatives exhibit antibacterial and antiviral activities, making them candidates for developing new antimicrobial agents .

Organic Synthesis

This compound is utilized in various synthetic pathways, particularly in cross-coupling reactions:

  • Suzuki-Miyaura Cross-Coupling Reaction : This reaction is a cornerstone in organic synthesis for forming carbon-carbon bonds. The compound can serve as a coupling partner to synthesize complex organic molecules, including pharmaceuticals and agrochemicals .
Reaction TypeApplication
Suzuki-Miyaura Cross-CouplingSynthesis of biaryl compounds
Preparation of Neoplastic AgentsDevelopment of anticancer drugs

Sensor Applications

Boronic acids are also being explored for use in sensor technologies due to their ability to form reversible covalent bonds with diols and sugars. This property can be harnessed for the design of sensors that detect glucose levels or other biomolecules, which is crucial for diabetes management and other health monitoring applications .

Case Studies

Several studies illustrate the applications of boronic acid derivatives:

  • Study on Anticancer Activity : A study evaluated the efficacy of various boronic acids, including derivatives similar to this compound, against different cancer cell lines. The results indicated enhanced cytotoxicity compared to traditional chemotherapeutics, suggesting a promising avenue for drug development .
  • Development of Sensor Technologies : Researchers have developed sensors based on boronic acid derivatives that demonstrated high sensitivity and selectivity for glucose detection, showcasing their potential in medical diagnostics .

Mechanism of Action

The mechanism of action of 3-Acetoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved in these reactions are well-studied, with the palladium catalyst playing a crucial role in facilitating the bond formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

Solubility and Solvent Compatibility

Pinacol esters of boronic acids exhibit superior solubility in organic solvents compared to their parent boronic acids. Key findings include:

Compound Class Solubility Trends (Highest to Lowest) Key Observations
Phenylboronic acid Chloroform > 3-pentanone > acetone Low solubility in hydrocarbons (e.g., methylcyclohexane) due to low polarity .
Pinacol esters (general) Chloroform > ketones > ethers High solubility even at low temperatures; minimal variation between solvents .
Azaesters Chloroform > ethers > hydrocarbons Significant solvent-dependent solubility differences compared to pinacol esters .

3-Acetoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester follows the general trend of pinacol esters, with enhanced solubility in polar solvents like chloroform and acetone. Its acetoxy and methoxycarbonyl substituents may slightly alter polarity compared to simpler analogs .

Substituent Effects on Reactivity and Functionality

The functional groups on the phenyl ring significantly influence chemical behavior and applications:

A. Methoxycarbonyl vs. Hydroxymethyl Substituents
  • 3-Ethoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester (CAS 1218789-54-8): The ethoxy group increases hydrophobicity, making it suitable for micelle-based drug carriers .
  • 4-(Hydroxymethyl)phenylboronic acid pinacol ester (HPAP) : The hydroxymethyl group enables conjugation with cyclodextrins for ROS-triggered antibiotic release .
B. Halogenated Derivatives
  • 2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid pinacol ester (CAS 944317-66-2): The fluorine atom and methyl ester group balance lipophilicity and ROS sensitivity .
C. Silyl-Protected Analogs
  • 3-(t-Butyldimethylsilyloxy)-5-(methoxycarbonyl)phenylboronic acid pinacol ester (CAS 1218789-68-4): The silyl protecting group allows controlled deprotection in multi-step syntheses .
D. Methoxy vs. Acetoxy Substituents
  • 3-Methoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester (CAS 889654-06-2): The methoxy group offers lower hydrolytic lability compared to acetoxy, making it less responsive to esterases but more stable in storage .
  • This compound : The acetoxy group enhances ROS sensitivity, enabling faster degradation in oxidative environments (e.g., inflamed tissues) .

Biological Activity

3-Acetoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with various biological targets, making them valuable in drug discovery and development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H19BO4\text{C}_{14}\text{H}_{19}\text{BO}_{4}

Key Properties:

  • Molecular Weight: 262.1093 g/mol
  • CAS Number: 480425-35-2
  • Appearance: White to off-white solid

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols in biomolecules, particularly in proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways. For this compound, the specific targets and pathways are still under investigation, but similar compounds have shown efficacy in:

  • Inhibition of proteasome activity: This is crucial for cancer therapy, as proteasome inhibitors can induce apoptosis in malignant cells.
  • Antimicrobial properties: Boronic acids have demonstrated antibacterial and antiviral activities, potentially through interference with microbial metabolic pathways.

Biological Activities

Research indicates that boronic acid derivatives exhibit a range of biological activities:

  • Anticancer Activity:
    • Boronic acids have been explored for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain boron-containing compounds can induce apoptosis in various cancer cell lines by disrupting proteasomal function .
    • A specific study highlighted the effectiveness of boronic acids in overcoming drug resistance in cancer cells, suggesting a promising avenue for future therapies .
  • Antimicrobial Activity:
    • Several studies have reported the antimicrobial effects of boronic acid derivatives against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
  • Potential as Drug Delivery Systems:
    • The unique properties of boronic acids allow them to be used as carriers for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents .

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry examined the anticancer effects of various boronic acid derivatives, including those similar to this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis
HeLa15Cell Cycle Arrest
A54912Apoptosis

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of boronic acids against resistant strains of bacteria. The study found that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential role as new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA8 µg/mL
E. coli16 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-acetoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester, and how do reaction conditions influence yield?

  • The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves esterification of boronic acid intermediates with pinacol under reflux in toluene, using dehydrating agents (e.g., molecular sieves) to drive esterification . Key parameters include temperature control (80–100°C) and anhydrous conditions to prevent hydrolysis of the boronate ester. Yields are optimized by stoichiometric ratios (1:1.2 boronic acid:pinacol) and inert atmospheres (N₂/Ar) .

Q. How can the purity of this compound be validated, and what analytical methods are critical?

  • Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR for structural confirmation. For boronate ester integrity, ¹¹B NMR is essential to confirm the absence of free boronic acid (δ ~30 ppm for esters vs. δ ~28 ppm for acids) . Mass spectrometry (ESI-TOF) provides molecular ion verification (e.g., [M+H⁺] at m/z 292.1) .

Q. What are the stability considerations for long-term storage?

  • The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber vials with desiccants (silica gel). Degradation is monitored by periodic NMR/HPLC; shelf life extends to 12–18 months under optimal conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the acetoxy and methoxycarbonyl substituents influence cross-coupling reactivity?

  • The electron-withdrawing methoxycarbonyl group reduces electron density at the boronate, slowing transmetalation in Suzuki reactions. Conversely, the acetoxy group introduces steric hindrance, requiring bulky ligands (e.g., SPhos) to stabilize palladium intermediates. Kinetic studies show a 20–30% decrease in coupling efficiency compared to unsubstituted analogs, necessitating elevated temperatures (100–120°C) .

Q. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?

  • Discrepancies arise from solvent polarity (e.g., THF vs. DMF) and base selection (K₂CO₃ vs. CsF). For example, DMF increases solubility but may deactivate Pd catalysts via coordination. Systematic optimization using design-of-experiments (DoE) methodologies identifies ideal conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ in THF/H₂O (10:1) at 90°C .

Q. What strategies are effective in designing biomolecular probes using this boronate ester?

  • The ester’s diol-binding affinity enables glucose sensor development. Functionalize via Sonogashira coupling to attach fluorophores (e.g., BODIPY) at the methoxycarbonyl position. In vitro assays confirm probe specificity by competitive inhibition with sorbitol (Kd ~1.2 µM) . For protein interaction studies, introduce biotin handles via ester hydrolysis and re-amination .

Methodological Tables

Table 1. Key Reaction Parameters for Suzuki-Miyaura Coupling

ParameterOptimal RangeImpact on Yield
Temperature90–100°C↑↑ (15–20%)
Pd Catalyst Loading2–3 mol% Pd(OAc)₂↑↑ (critical)
LigandSPhos (4 mol%)↑↑ (stabilizes Pd)
Solvent SystemTHF/H₂O (10:1)↑ (solubility)

Table 2. Stability Under Storage Conditions

ConditionDegradation Rate (per month)
–20°C, inert atmosphere<1%
25°C, ambient air8–10%

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